KRAS G12C inhibitor 46
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Overview
Description
KRAS G12C inhibitor 46 is a small molecule designed to target the KRAS G12C mutation, a specific alteration in the KRAS gene that is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at position 12, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 46 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 46 undergoes several types of chemical reactions, including:
Covalent Bond Formation: The inhibitor forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state.
Substitution Reactions: Various substitution reactions are employed during the synthesis to introduce specific functional groups that enhance the compound’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as palladium and copper catalysts for coupling reactions.
Protective Groups: To protect sensitive functional groups during intermediate steps.
Major Products Formed
The major product formed from these reactions is the final this compound compound, which is characterized by its high binding affinity and selectivity for the KRAS G12C mutant protein .
Scientific Research Applications
KRAS G12C inhibitor 46 has a wide range of scientific research applications, including:
Mechanism of Action
KRAS G12C inhibitor 46 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C . This binding locks the KRAS protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, the compound effectively reduces cancer cell proliferation and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 46 is unique in its high selectivity and binding affinity for the KRAS G12C mutant protein. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials, showing promising results in various cancers.
JDQ443: A novel KRAS G12C inhibitor with a different binding mechanism.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical efficacy .
Properties
Molecular Formula |
C32H33F2N7O2 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12(17),13,15,18,20,22,25-decaen-24-one |
InChI |
InChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1 |
InChI Key |
FFCREROHVMKRFT-IBGZPJMESA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |
Origin of Product |
United States |
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